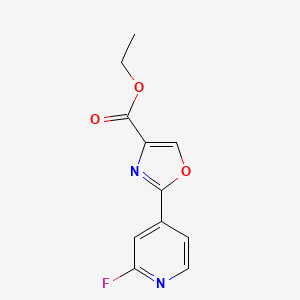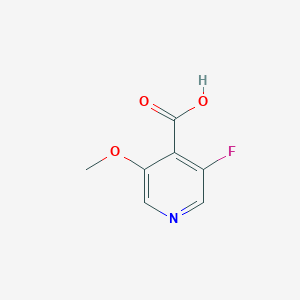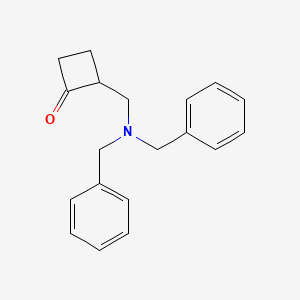
2-((Dibenzylamino)methyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dibenzylamino)methyl)cyclobutan-1-one is a compound that features a cyclobutane ring substituted with a dibenzylamino group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be catalyzed by various metal complexes under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dibenzylamino)methyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Dibenzylamino)methyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-((Dibenzylamino)methyl)cyclobutan-1-one involves its interaction with specific molecular targets. The dibenzylamino group can interact with various enzymes or receptors, potentially modulating their activity. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzylamino-1-methylcyclohexanol: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
Dibenzylamino-1-trifluoromethylcyclohexanol: Contains a trifluoromethyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-((Dibenzylamino)methyl)cyclobutan-1-one is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties. The combination of the dibenzylamino group and the cyclobutane ring makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-[(dibenzylamino)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C19H21NO/c21-19-12-11-18(19)15-20(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Clave InChI |
UERVQEXGGPVAJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)

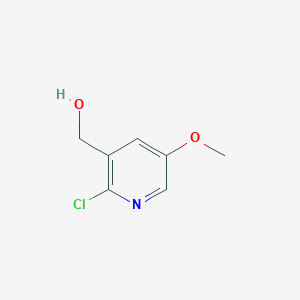
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)


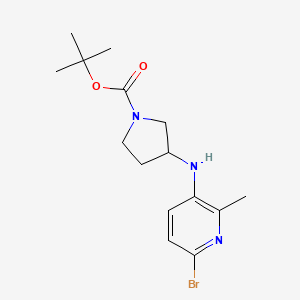
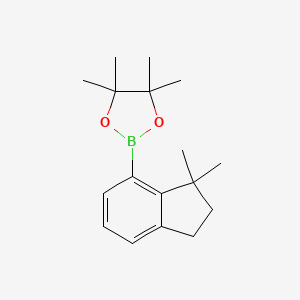
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
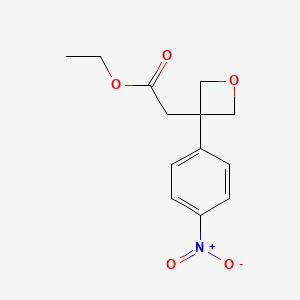

![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
